
1-(3,5-Dichloro-2-methoxyphenyl)ethanone
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Overview
Description
1-(3,5-Dichloro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring with three substituents: two chlorine atoms at the 3- and 5-positions, and a methoxy group at the 2-position. Its molecular formula is C₉H₇Cl₂O₂, with a molecular weight of 233.06 g/mol. The compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloro-2-methoxybenzoyl chloride with an appropriate reagent under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to facilitate the formation of the ethanone group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(3,5-Dichloro-2-methoxyphenyl)ethanone exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study by demonstrated that structurally related compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. The mechanism involves modulation of signaling pathways related to inflammation, which could be crucial in treating chronic inflammatory diseases .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It is utilized in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in creating complex organic molecules .
Azo Coupling Reactions
The compound can participate in azo coupling reactions, which are essential for synthesizing dyes and pigments. A study highlighted its role in forming azo compounds through reactions with diazonium salts, leading to vibrant colorants used in textiles and coatings .
Material Science
Polymeric Applications
In material science, this compound is explored for its potential use in polymer chemistry. The compound can act as a monomer or cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3,5-Dichloro-2-methoxyphenyl)ethanone with four closely related hydroxyacetophenone derivatives, highlighting substituent positions, molecular properties, and key differences:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Key Synthesis Method |
---|---|---|---|---|---|---|
This compound | Not explicitly provided | C₉H₇Cl₂O₂ | 233.06 | 2-OCH₃, 3-Cl, 5-Cl | Not reported | Likely Friedel-Crafts acylation |
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | 2-Cl, 3-OCH₃, 4-OH | Not reported | Unspecified (similar to Friedel-Crafts) |
1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone | 501659-26-3 | C₁₀H₁₀Cl₂O₂ | 233.09 | 2-OH, 3-Cl, 5-Cl, 4-CH₃, 6-CH₃ | Not reported | Halogenation and methylation of precursors |
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone | 2736976 | C₈H₆F₂O₂ | 184.13 | 2-OH, 3-F, 5-F | Not reported | Fluorination of hydroxyacetophenone |
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | FJ4 | C₁₅H₁₃ClO₄ | 292.71 | 2-OH, 4-OH, 5-Cl, 4'-OCH₃ | Not reported | Multi-step coupling and hydroxylation |
Key Structural and Functional Differences:
Substituent Effects on Acidity: The methoxy group in this compound is less acidic compared to hydroxyl-containing analogs like 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (pKa ~8.5 vs. ~7–8 for phenolic -OH) .
Synthetic Accessibility: Chlorinated derivatives are often synthesized via Friedel-Crafts acylation (e.g., 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone, 38% yield using AlCl₃) . Fluorinated analogs require specialized reagents like HF or fluorinating agents, increasing synthesis complexity .
Thermal Stability: Methyl and methoxy groups improve thermal stability. For example, 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone has a predicted boiling point of 335.5±42.0 °C, higher than non-methylated analogs .
Applications: Chlorinated derivatives are prevalent in agrochemicals due to their lipophilicity and resistance to degradation .
Research Findings and Trends
- Crystallographic Behavior: Derivatives like 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone form stable monoclinic crystals, with intermolecular interactions (e.g., C-H···π) enhancing lattice stability .
- Spectroscopic Identification : All compounds are characterized via ¹H/¹³C NMR and IR spectroscopy, with chloro and methoxy groups producing distinct deshielding effects in NMR spectra .
- Biological Activity: Hydroxy-substituted analogs exhibit higher bioactivity. For instance, Schiff base complexes derived from hydroxyacetophenones demonstrate antimicrobial properties .
Biological Activity
1-(3,5-Dichloro-2-methoxyphenyl)ethanone, also known by its CAS number 154260-25-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloromethoxyphenyl moiety attached to an ethanone group. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Early studies suggest that it may inhibit the growth of certain cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties. In vitro studies have demonstrated efficacy against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
Escherichia coli | 20 µg/mL |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer potential of this compound was assessed using a panel of cancer cell lines. The findings are summarized in the following table:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF-7 | 15 | Breast Cancer |
HCT116 | 12 | Colon Cancer |
PC-3 | 20 | Prostate Cancer |
These results indicate moderate cytotoxicity against breast and colon cancer cell lines, suggesting a potential role in cancer therapy .
Study on Anticancer Activity
A study published in Nature explored the effects of various derivatives of this compound on cancer cell proliferation. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The findings confirmed that it effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
1-(3,5-dichloro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXBLQUBVDCARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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